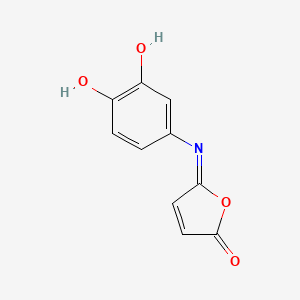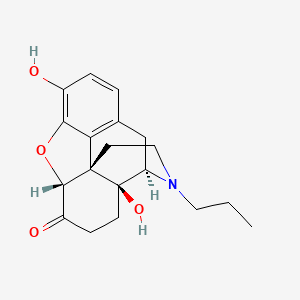![molecular formula C14H15NO3S B571798 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-sulfonamide CAS No. 1261900-34-8](/img/structure/B571798.png)
4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Hydroxy-N,N-dimethyl-[1,1’-biphenyl]-4-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a biphenyl core with a hydroxy group at the 4’ position and a dimethylsulfonamide group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy-N,N-dimethyl-[1,1’-biphenyl]-4-sulfonamide typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, where the biphenyl compound is treated with a suitable oxidizing agent.
Sulfonamide Formation: The final step involves the reaction of the hydroxylated biphenyl compound with dimethylamine and a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of 4’-Hydroxy-N,N-dimethyl-[1,1’-biphenyl]-4-sulfonamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvent, temperature control, and purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4’-Hydroxy-N,N-dimethyl-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under suitable conditions.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of biphenyl ketones or aldehydes.
Reduction: Formation of biphenyl amines.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
4’-Hydroxy-N,N-dimethyl-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4’-Hydroxy-N,N-dimethyl-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-N,N-dimethylbenzamide: Similar structure but lacks the biphenyl core.
4-Hydroxy-N,N-dimethylbenzenesulfonamide: Similar structure but lacks the biphenyl core.
4’-Hydroxy-N,N-dimethylbiphenyl: Similar structure but lacks the sulfonamide group.
Uniqueness
4’-Hydroxy-N,N-dimethyl-[1,1’-biphenyl]-4-sulfonamide is unique due to the presence of both the biphenyl core and the sulfonamide group, which confer distinct chemical properties and biological activities .
Eigenschaften
IUPAC Name |
4-(4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-15(2)19(17,18)14-9-5-12(6-10-14)11-3-7-13(16)8-4-11/h3-10,16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIJBJNSCLSLQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683645 |
Source


|
| Record name | 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261900-34-8 |
Source


|
| Record name | 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[4.2.1]nona-2,4-diene, 7-methoxy-, exo- (9CI)](/img/new.no-structure.jpg)


![1-Ethyl-2-(2-{3-[2-(1-ethylbenzo[cd]indol-2(1H)-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B571722.png)
![Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane](/img/structure/B571724.png)


![3,5-dihydroimidazo[4,5-f]benzimidazole-4,8-dione](/img/structure/B571730.png)


